4-(Piperazin-1-yl)benzonitrile hydrochloride

Lipophilicity CNS Drug Design Physicochemical Profiling

Sourcing a reliable arylpiperazine scaffold for CNS drug discovery or PET tracer development can be challenging due to inconsistent pharmacokinetics of common analogs. This compound solves that problem with its unique para-cyano substitution. Key advantages for your research and procurement workflows: • Optimized CNS Profile: Moderate lipophilicity (LogP ~1.36) and low molecular weight (223.7 g/mol) offer a distinct advantage for crossing the blood-brain barrier in hit-to-lead campaigns. • Validated PET Precursor: The secondary amine on the piperazine ring provides a ready site for rapid carbon-11 radiolabeling, streamlining tracer synthesis. • Pharmacological Activity: A characterized, moderate affinity for the alpha-1 adrenergic receptor (IC₅₀ = 410 nM) provides a unique starting point for fragment-based drug discovery. We ensure consistent quality and global logistics for your R&D programs.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 116290-72-3
Cat. No. B051306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzonitrile hydrochloride
CAS116290-72-3
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
InChIKeyFVZWHLFETLOKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)benzonitrile hydrochloride: CNS Drug Discovery Scaffold


4-(Piperazin-1-yl)benzonitrile hydrochloride, also referred to as 1-(4-cyanophenyl)piperazine hydrochloride, is a bifunctional organic compound with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol . It features a piperazine ring linked to a benzonitrile moiety at the para position, providing a versatile scaffold for molecular linking, expansion, and modification in medicinal chemistry . This compound serves as an essential intermediate in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders and as a precursor for radiolabeled positron emission tomography (PET) tracers .

4-(Piperazin-1-yl)benzonitrile hydrochloride: Why Substitution Fails


In-class substitution of 4-(piperazin-1-yl)benzonitrile hydrochloride with other arylpiperazine building blocks is not reliable due to the unique electronic and physicochemical properties conferred by its para-cyano substituent. The strong electron-withdrawing nature of the nitrile group, quantified by its Hammett substituent constant, significantly alters the piperazine ring's basicity, reactivity, and pharmacokinetic profile compared to analogs bearing substituents like methoxy, chloro, or unsubstituted phenyl [1]. These differences are critical in a drug discovery context, where specific pharmacophoric features are essential for target binding, metabolic stability, and overall biological activity, as demonstrated by varying receptor binding affinities within the arylpiperazine class [2].

4-(Piperazin-1-yl)benzonitrile hydrochloride: Quantitative Comparison


Lipophilicity Comparison: CNS Penetration Potential

The target compound's free base form exhibits a partition coefficient (LogP) that is significantly lower than its 4-methoxy analog, suggesting a more favorable balance between passive permeability and solubility for CNS applications. The 4-chloro analog is more lipophilic but introduces risks of hERG binding and toxicity. [1]

Lipophilicity CNS Drug Design Physicochemical Profiling

Alpha-1 Adrenergic Receptor Binding Affinity

The target compound demonstrates measurable but moderate binding affinity (IC₅₀ = 410 nM) for the alpha-1 adrenergic receptor. This contrasts with many simple 1-arylpiperazines like 1-(2-methoxyphenyl)piperazine, which display significantly higher affinity at 5-HT1A receptors, and unsubstituted phenylpiperazine, which is essentially inactive. This specific affinity profile makes the 4-cyano substitution a key differentiator for projects where low-to-moderate alpha-1 affinity is desired, avoiding the potent blockade associated with significant cardiovascular side effects. [1], [2]

Receptor Binding Affinity Selectivity Cardiovascular Safety

Hammett Substituent Constant: Electron-Withdrawing Power

The para-cyano substituent on the target compound exerts a powerful electron-withdrawing effect, quantified by its Hammett σₚ constant of 0.66. This is dramatically different from the electron-donating 4-methoxy analog (σₚ = -0.27) or the moderately withdrawing 4-chloro analog (σₚ = 0.23). This electronic difference leads to a decrease in the piperazine N-4 basicity, affecting protonation state, solubility, and interactions with negatively charged biological targets. [1]

Electronic Effects SAR Reactivity Tuning

Key Applications of 4-(Piperazin-1-yl)benzonitrile hydrochloride


CNS Drug Discovery Scaffold

The compound's moderate lipophilicity (LogP ~1.36) and low molecular weight (223.7 g/mol as the HCl salt) make it an ideal starting fragment for lead optimization programs targeting neurodegenerative or psychiatric disorders. Its LogP, in the optimal range for CNS penetration, gives it a distinct advantage over more lipophilic 4-chloro or 4-methoxy analogs for early-stage hit-to-lead campaigns [1].

PET Tracer Synthesis for Neuroimaging

This compound serves as a validated precursor for generating a library of radiolabeled PET tracers targeting the vesicular acetylcholine transporter (VAChT). Its core structure, containing a secondary amine in the piperazine ring, provides a ready site for rapid radiolabeling with carbon-11, a process not directly feasible with the 4-chloro or 4-methoxy analogs without additional synthetic steps. [2]

Tool Compound for Alpha-1 Receptor Research

With a characterized, moderate affinity (IC₅₀ = 410 nM) for the alpha-1 adrenergic receptor, this compound can be used as a pharmacological tool or a basis for developing more selective alpha-1 receptor modulators. Unlike other simple 1-arylpiperazines that either lack this affinity or are overly potent at other targets, this compound offers a unique starting point for fragment-based drug discovery programs focusing on this receptor. [3]

Arylpiperazine Metabolite Reference Standard

As a representative and stable 1-arylpiperazine hydrochloride salt, this compound can be used as a certified reference material for identifying and quantifying similar Scatchard-plot active metabolites of psychotropic drugs (e.g., trazodone, nefazodone) in forensic and clinical toxicology. Its unique cyanophenyl group provides a distinct mass spectrometric signature. [4]

Technical Documentation Hub

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